

A Technical Guide to the ATP-Competitive Binding of c-Met-IN-18

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Compound of Interest		
Compound Name:	c-Met-IN-18	
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This document provides an in-depth examination of **c-Met-IN-18**, a novel inhibitor of the c-Met receptor tyrosine kinase. It details its mechanism of action as a Type-III ATP-competitive inhibitor, presents quantitative binding data, outlines key experimental protocols for its characterization, and visualizes the critical c-Met signaling pathway.

The c-Met Signaling Pathway

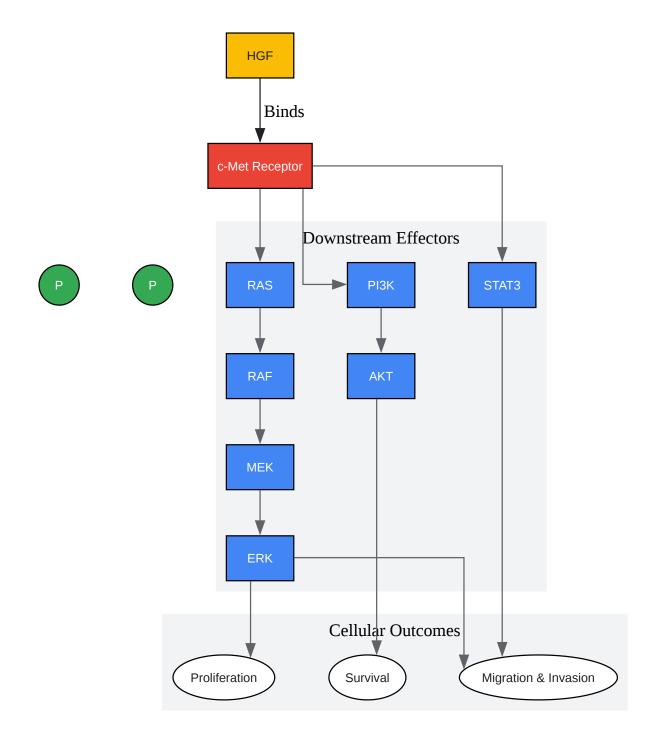
The c-Met proto-oncogene encodes the hepatocyte growth factor receptor (HGFR), a receptor tyrosine kinase that plays a pivotal role in normal physiological processes such as embryonic development, tissue regeneration, and wound healing.[1][2] The sole known ligand for c-Met is the hepatocyte growth factor (HGF).[1][3]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in its catalytic domain.[1] This activation creates docking sites for various downstream signaling adaptors, initiating a cascade of intracellular events. The primary signaling cascades activated by c-Met include:

- RAS/MAPK Pathway: Primarily involved in cell proliferation.[3][4]
- PI3K/AKT Pathway: Crucial for cell survival and growth.[3][4]
- STAT Pathway: Implicated in transformation, tubulogenesis, and invasion.[3][5]



Aberrant activation of the c-Met pathway, through mechanisms like gene amplification, mutation, or protein overexpression, is a key driver in the development, progression, and metastasis of numerous human cancers, including those of the lung, stomach, liver, and breast. [5][6][7] This makes c-Met a compelling target for therapeutic intervention.





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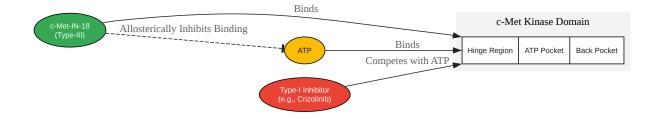
Caption: The HGF/c-Met signaling cascade and its downstream cellular effects.

c-Met-IN-18: A Type-III ATP-Competitive Inhibitor

Kinase inhibitors are broadly classified based on their binding mode relative to the ATP-binding pocket. While most are ATP-competitive, their mechanisms can differ significantly.

- Type-I Inhibitors: Bind to the active conformation of the kinase in the ATP pocket, directly competing with ATP at the hinge region.
- Type-II Inhibitors: Bind to the inactive "DFG-out" conformation, occupying the ATP pocket and an adjacent allosteric back pocket.
- Type-III Inhibitors (Allosteric): Bind exclusively to the allosteric back pocket, adjacent to the ATP-binding site. This binding induces a conformational change in the kinase that prevents ATP from binding effectively, thus inhibiting the enzyme's activity.[8]

c-Met-IN-18 is a novel, potent, and selective Type-III ATP-competitive inhibitor.[8][9] It does not interact with the hinge region characteristic of Type-I inhibitors. Instead, it binds to the back pocket, displacing the DFG motif and locking the phenylalanine residue (F1223) in a position that sterically hinders the binding of ATP.[8] This allosteric mechanism provides a structural rationale for its ATP-competitive nature, as confirmed by NMR experiments showing direct competition with adenosine.[8] A key advantage of this binding mode is its efficacy against both wild-type (WT) c-Met and clinically relevant mutants, such as D1228V.[8][9]



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Caption: Logical diagram of ATP-competitive inhibition modes at the c-Met kinase domain.

Quantitative Inhibitory Activity

The potency of **c-Met-IN-18** has been quantified through biochemical assays, demonstrating nanomolar efficacy against both wild-type and a key mutant form of the c-Met kinase.

Compound	Target	Assay Type	IC50 Value	Reference
c-Met-IN-18	Wild-Type (WT) c-Met	Biochemical	13 nM (0.013 μM)	[8][9]
c-Met-IN-18	D1228V Mutant c-Met	Biochemical	20 nM - 200 nM	[8][9]

Experimental Protocols

Characterizing the activity of a kinase inhibitor like **c-Met-IN-18** involves both biochemical and cellular assays to determine its direct enzymatic inhibition and its effect on cellular signaling pathways.

High-Throughput Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo[™] assay is a luminescent assay that measures ADP formed from a kinase reaction. The amount of luminescence is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[10]

Methodology:

- Compound Plating: A serial dilution of c-Met-IN-18 (typically in DMSO) is dispensed into a 384-well assay plate. DMSO alone is used for control wells.[11]
- Enzyme & Substrate Addition: Recombinant c-Met kinase (catalytic domain) is added to each well, followed by a master mix containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and

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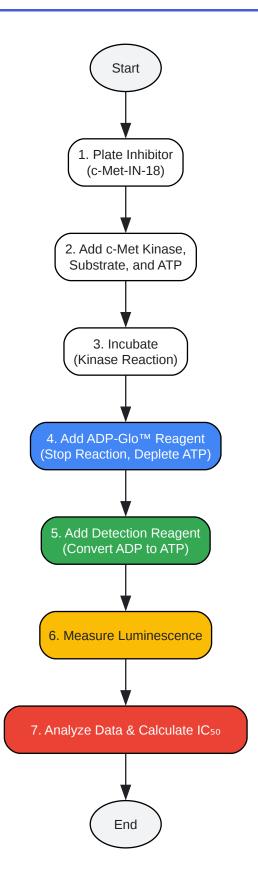




ATP to initiate the kinase reaction.

- Incubation: The plate is incubated at room temperature (e.g., for 60 minutes) to allow the phosphorylation reaction to proceed.[10]
- Reaction Termination: ADP-Glo™ Reagent is added to all wells. This simultaneously stops
 the kinase reaction and depletes the remaining unconsumed ATP.[10]
- ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the c-Met kinase into ATP.[10]
- Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction that produces light. The luminescent signal is measured with a microplate reader.
- Data Analysis: The "blank" (no enzyme) signal is subtracted from all other readings. The kinase activity for each inhibitor concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.





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Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo[™] assay.



Cellular Phospho-Met Assay (Western Blot)

This assay determines the ability of an inhibitor to block c-Met activation (autophosphorylation) within a cellular context.

Principle: Measures the level of phosphorylated c-Met in a c-Met-dependent cancer cell line after treatment with the inhibitor. A reduction in the phospho-MET signal relative to the total MET protein indicates effective target engagement and inhibition.

Methodology:

- Cell Culture and Treatment: A c-Met-dependent cancer cell line (e.g., NCI-H1993) is cultured.
 Cells are then treated with serial dilutions of c-Met-IN-18 for a specified time (e.g., 2-4 hours).[8][11]
- Cell Lysis: Cells are washed and then lysed using a buffer containing detergents and phosphatase/protease inhibitors to preserve the phosphorylation status of proteins.[12]
- Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.[11]
- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
 using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
 transferred to a PVDF or nitrocellulose membrane.[11]
- · Immunoblotting:
 - The membrane is blocked (e.g., with 5% BSA) to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody that specifically recognizes phosphorylated c-Met (e.g., anti-phospho-Met Y1234/1235).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody that binds to the primary antibody.[11]
- Detection: A chemiluminescent substrate is applied to the membrane, which reacts with HRP to produce light. The signal is captured using an imaging system.[11]



- Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody against total c-Met to serve as a loading control.[11]
- Data Analysis: Band intensities for phospho-Met and total Met are quantified. The ratio of p-Met/total Met is calculated for each treatment and normalized to the vehicle control to determine the cellular IC₅₀.[11]

Conclusion

c-Met-IN-18 represents a significant tool for cancer research and drug development. Its characterization as a Type-III allosteric inhibitor highlights a sophisticated mechanism for achieving ATP-competitive inhibition of the c-Met kinase. This novel binding mode confers potent, nanomolar activity against both wild-type and mutant forms of c-Met. The detailed biochemical and cellular protocols outlined herein provide a robust framework for evaluating **c-Met-IN-18** and other novel inhibitors targeting this critical oncogenic pathway.

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